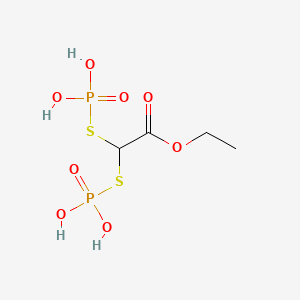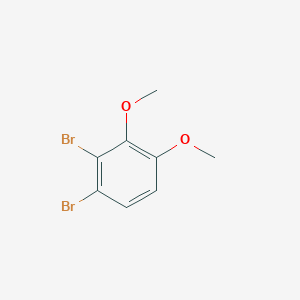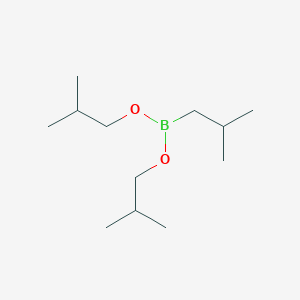![molecular formula C15H35GeNO2Si B14346227 N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide CAS No. 90313-62-5](/img/structure/B14346227.png)
N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide: is a unique organogermanium compound that features both germanium and silicon atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide typically involves the following steps:
Formation of the Butanamide Backbone: The initial step involves the preparation of the butanamide backbone through the reaction of butanoic acid with dimethylamine under dehydrating conditions.
Introduction of the Triethylgermyl Group: The triethylgermyl group is introduced via a Grignard reaction, where triethylgermanium chloride reacts with the butanamide backbone in the presence of magnesium and anhydrous ether.
Attachment of the Trimethylsilyl Group: The final step involves the silylation of the hydroxyl group using trimethylsilyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions with optimized conditions for each step to ensure high yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the germanium and silicon centers.
Reduction: Reduction reactions can target the carbonyl group within the butanamide backbone.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with modified germanium or silicon centers.
Reduction: Reduced forms of the butanamide backbone.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organogermanium and organosilicon compounds.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Its potential biological activity makes it a candidate for studies in medicinal chemistry and pharmacology.
Industrial Catalysis: The compound’s unique structure may offer catalytic properties useful in various industrial processes.
Mécanisme D'action
The mechanism by which N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The germanium and silicon centers can participate in coordination chemistry, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-3-(triethylgermyl)butanamide: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
N,N-Dimethyl-3-[(trimethylsilyl)oxy]butanamide:
Uniqueness
N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide is unique due to the presence of both germanium and silicon atoms, which impart distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
90313-62-5 |
|---|---|
Formule moléculaire |
C15H35GeNO2Si |
Poids moléculaire |
362.2 g/mol |
Nom IUPAC |
N,N-dimethyl-3-triethylgermyl-3-trimethylsilyloxybutanamide |
InChI |
InChI=1S/C15H35GeNO2Si/c1-10-16(11-2,12-3)15(4,19-20(7,8)9)13-14(18)17(5)6/h10-13H2,1-9H3 |
Clé InChI |
UPSSKFUGIHZUGQ-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)(CC)C(C)(CC(=O)N(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine)](/img/structure/B14346145.png)
![2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14346147.png)
![Methanetetrayltetrakis[chloro(dimethyl)stannane]](/img/structure/B14346153.png)
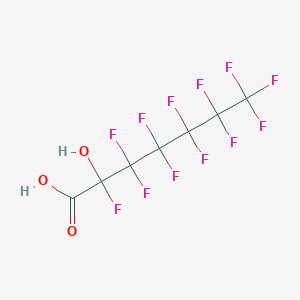
![N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline](/img/structure/B14346166.png)
![3-Hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid](/img/structure/B14346171.png)
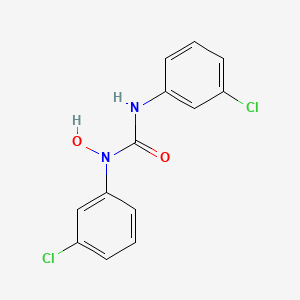
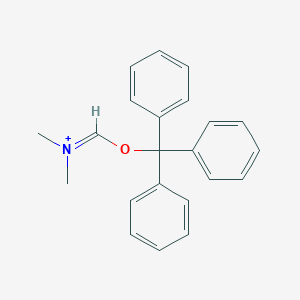

![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)
